(4-aminooxan-4-yl)phosphonic acid
Description
Properties
CAS No. |
905593-61-5 |
|---|---|
Molecular Formula |
C5H12NO4P |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminooxan 4 Yl Phosphonic Acid and Its Derivatives
Strategies for the Construction of the Oxane Ring Bearing Amino and Phosphonic Acid Functionalities
The primary approach for synthesizing the target compound involves modifying a readily available oxane precursor. The construction of the substituted ring from acyclic precursors is less common but conceptually feasible through cyclization strategies.
Derivatization from Precursor Oxane Scaffolds
The most direct and widely documented strategy for the synthesis of (4-aminooxan-4-yl)phosphonic acid derivatives commences with a precursor oxane scaffold, specifically tetrahydropyran-4-one. chemicalbook.comsigmaaldrich.com This cyclic ketone serves as a versatile starting point for introducing the requisite amino and phosphonate (B1237965) groups at the C4 position. The key transformation is the Kabachnik-Fields reaction, a one-pot, three-component condensation. wikipedia.orgnih.gov
This reaction involves the coupling of a carbonyl compound (tetrahydropyran-4-one), an amine (such as ammonia (B1221849) or a primary/secondary amine), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602) like diethyl phosphite. wikipedia.orgorganic-chemistry.org The reaction proceeds through the in-situ formation of an imine from the ketone and amine, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite in a hydrophosphonylation step. wikipedia.orgsemanticscholar.org The resulting product is a dialkyl (4-aminooxan-4-yl)phosphonate, which can be subsequently hydrolyzed to the final phosphonic acid. nih.gov
A closely related two-step approach is the Pudovik reaction. wikipedia.org In this method, the imine of tetrahydropyran-4-one is pre-formed and isolated before being reacted with the dialkyl phosphite. This can sometimes offer better control and yield compared to the one-pot, three-component Kabachnik-Fields reaction. wikipedia.org
Various catalysts can be employed to promote the Kabachnik-Fields reaction, including Lewis acids, Brønsted acids, or bases. organic-chemistry.orge3s-conferences.org Recent advancements have also explored catalyst-free and solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction. semanticscholar.orgsciforum.netorientjchem.org
Table 1: Illustrative Catalysts for Kabachnik-Fields Synthesis of α-Aminophosphonates
| Catalyst Type | Examples | Notes |
|---|---|---|
| Lewis Acids | InCl₃, ZnCl₂, Mg(ClO₄)₂ | Can accelerate imine formation and phosphite addition. organic-chemistry.org |
| Organocatalysts | Quinine, Thiourea derivatives | Used for developing enantioselective variants. organic-chemistry.orgwikipedia.org |
| Solid Catalysts | Na₂CaP₂O₇ | Allows for easier purification and catalyst recycling. actascientific.com |
Ring-Closing Approaches Incorporating Phosphorus and Nitrogen Centers
While derivatization of tetrahydropyran-4-one is the predominant strategy, the construction of the substituted oxane ring via cyclization represents an alternative, albeit more complex, approach. Such methods would involve forming the oxane ring from an acyclic precursor that already contains the necessary nitrogen and phosphorus functionalities.
One potential, though not specifically documented for this target, is the use of ring-closing metathesis (RCM). This powerful technique has been used to synthesize a variety of phosphorus-containing heterocycles. semanticscholar.org Another advanced strategy involves the copper-catalyzed tandem cyclization of an alkyne-containing amine, which generates a cyclic enamine in situ. This intermediate can then be trapped by a nucleophile, such as a phosphite, to yield a cyclic α-aminophosphonate. nih.gov This method has been successfully applied to generate five- and six-membered N-heterocycles, suggesting its potential applicability for constructing the oxane ring system under specific conditions. nih.gov
Phosphonation Reactions in the Synthesis of this compound
The formation of the crucial P-C bond is the central step in these syntheses. Several classical and modern organophosphorus reactions are applicable.
Michaelis-Arbuzov Reaction Approaches
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide. researchgate.net While not a direct route to this compound from tetrahydropyran-4-one, it could be envisioned as part of a multi-step sequence. For example, if a precursor such as 4-amino-4-(halomethyl)oxane could be synthesized, a subsequent Michaelis-Arbuzov reaction could potentially form the desired phosphonate. However, this is a less direct approach compared to the Kabachnik-Fields reaction. The hydrophosphonylation step of the Kabachnik-Fields and Pudovik reactions is mechanistically distinct but achieves the same goal of forming a dialkyl phosphonate. organic-chemistry.orgwikipedia.org
Oxidation of Phosphinates or Phosphinic Acid Derivatives
Another general method for preparing phosphonic acids is through the oxidation of corresponding phosphinic acid derivatives. nih.govbeilstein-journals.org In the context of the target molecule, this would involve the synthesis of (4-aminooxan-4-yl)phosphinic acid or its ester as an intermediate. This could be achieved via a Kabachnik-Fields-type reaction using an H-phosphinate ester instead of a dialkyl phosphite. The resulting phosphinate could then be oxidized to the target phosphonic acid. This route provides an alternative pathway to the final product, although it adds an extra synthetic step.
Direct P-C Bond Formation Methodologies
The most relevant direct P-C bond formation methodology for this target is the hydrophosphonylation of an imine, which is the key step in both the Kabachnik-Fields and Pudovik reactions. wikipedia.orgwikipedia.org
The mechanism proceeds as follows:
Imine Formation: In the Kabachnik-Fields reaction, the amine and tetrahydropyran-4-one condense to form a tetrahydropyranylidene-imine intermediate. wikipedia.orgsemanticscholar.org
Nucleophilic Attack: The dialkyl phosphite, existing in equilibrium with its trivalent tautomer, acts as a nucleophile. The phosphorus atom attacks the electrophilic carbon of the C=N double bond of the imine. organic-chemistry.orgwikipedia.org
Proton Transfer: A subsequent proton transfer results in the final product, dialkyl (4-aminooxan-4-yl)phosphonate. organic-chemistry.org
This direct formation of the P-C bond at the C4 position of the oxane ring is highly efficient and is the most commonly applied strategy for synthesizing α-aminophosphonates from carbonyl precursors. nih.gov
Introduction and Functionalization of the Amino Group
A crucial step in the synthesis of this compound is the strategic introduction and subsequent modification of the amino group on the oxane ring.
The direct installation of an amino group onto a pre-existing oxane-4-phosphonate core is a primary challenge. One effective method involves the copper-catalyzed electrophilic amination of α-phosphonate zincates. nih.gov This approach allows for the direct formation of a C-N bond at the α-position to the phosphonate group, providing a direct route to α-amino phosphonic acids and their derivatives. nih.gov The reaction can be carried out at room temperature with low catalyst loading and demonstrates broad substrate applicability. nih.gov
Another versatile strategy is the Mannich-type reaction, which involves the condensation of a suitable oxane ketone precursor with an amine and a phosphorus-containing nucleophile, such as diethyl phosphite. orientjchem.org This one-pot, three-component reaction is an efficient way to construct the α-aminophosphonate scaffold. orientjchem.org The mechanism proceeds through the formation of an iminium intermediate, which is then attacked by the phosphite. orientjchem.org
Additionally, the reduction of an oxime or a nitro group at the 4-position of the oxane ring can serve as a reliable method for introducing the primary amino group. These functional groups can be introduced through standard organic transformations on a 4-oxanone precursor.
Once the primary amino group is installed, it can be further functionalized to generate a diverse range of derivatives. Standard N-acylation reactions with acid chlorides or anhydrides can be employed to introduce various acyl groups. nih.gov For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization with reagents like trifluoroacetic anhydride (B1165640) followed by esterification is a common practice. nih.gov
For more complex modifications, pre-column derivatization techniques used in high-performance liquid chromatography (HPLC) can be adapted. nih.govjasco-global.comjascoinc.com Reagents like o-phthalaldehyde (B127526) (OPA) are used for primary amines, while 9-fluorenylmethyl chloroformate (FMOC) is suitable for both primary and secondary amines. jasco-global.comjascoinc.com These methods not only facilitate analysis but also provide pathways for synthesizing fluorescently tagged derivatives.
Furthermore, the primary amine can be converted into other functional groups. For instance, it can be transformed into an azide, which can then participate in click chemistry reactions, or it can be used as a handle for the attachment of peptides or other biomolecules.
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The biological activity of α-aminophosphonic acids is often dependent on the stereochemistry at the α-carbon. nih.gov Therefore, the development of stereoselective synthetic methods to access enantiomerically pure this compound is of paramount importance.
A well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-aminophosphonates, a chiral amine, such as (R)- or (S)-phenylglycinol, can be condensed with a 4-oxanone precursor to form a chiral imine. nih.gov The subsequent nucleophilic addition of a phosphite to this imine proceeds with facial selectivity, controlled by the chiral auxiliary. nih.govnih.gov After the C-P bond formation, the auxiliary can be cleaved to yield the enantioenriched α-aminophosphonic acid derivative. nih.gov Oxazolidinones and camphorsultams are other examples of effective chiral auxiliaries that have been successfully employed in asymmetric synthesis. wikipedia.orgnih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |
| (R)-Phenylglycinol | Strecker Reaction | >95% de | nih.gov |
| Evans Oxazolidinone | Alkylation | >98% de | wikipedia.org |
| Camphorsultam | Michael Addition | >90% de | wikipedia.org |
| Pseudoephedrine | Alkylation | >95% de | wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. scispace.com For the synthesis of chiral α-aminophosphonates, chiral catalysts can be employed in either the C-P or C-N bond-forming step.
The Pudovik reaction, which is the addition of phosphites to imines, can be rendered asymmetric by using a chiral Lewis acid or Brønsted acid catalyst. nih.gov These catalysts activate the imine and create a chiral environment, leading to a preferential attack of the phosphite from one face.
Similarly, the copper-catalyzed amination of α-phosphonates can be made enantioselective by using a chiral ligand for the copper catalyst. nih.gov This approach directly establishes the chiral α-amino stereocenter with high enantiomeric excess. researchgate.net Research in this area is ongoing to develop more efficient and selective catalytic systems for the synthesis of this compound. researchgate.net
A powerful strategy for the stereoselective synthesis of α-aminophosphonates involves the use of intermediate aziridines. nih.gov 2H-Azirines bearing a phosphonate group can undergo diastereoselective nucleophilic addition to the C=N bond. nih.gov The approach of the nucleophile is directed by the substituents on the azirine ring, leading to the formation of a single diastereomer of the resulting aziridine (B145994).
Subsequent regioselective ring-opening of this intermediate aziridine by various nucleophiles affords a range of α-aminophosphonic acid derivatives with controlled stereochemistry. nih.gov For instance, reaction with alcohols can lead to α-alkoxy-α-aminophosphonates, while thiols can yield α-thio-α-aminophosphonates. nih.gov This method provides a versatile entry to a variety of stereochemically defined analogs of this compound. nih.gov
Protecting Group Strategies in the Synthesis of this compound
The synthesis of complex molecules like this compound, which contains both a primary amino group and a phosphonic acid moiety, necessitates a carefully planned protecting group strategy. These temporary modifications of functional groups are crucial to prevent undesired side reactions and to ensure the desired chemical transformations occur with high selectivity and yield. nih.govresearchgate.net The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal without affecting other parts of the molecule. tcichemicals.comresearchgate.net For the synthesis of this compound and its derivatives, orthogonal protecting group strategies are often employed, allowing for the sequential deprotection of the amino and phosphonic acid groups. nih.govnih.gov
The primary amino group in the precursor molecules is typically protected to prevent its reaction in subsequent synthetic steps. Similarly, the phosphonic acid group is often masked, usually as an ester, to enhance solubility in organic solvents and to prevent its acidic protons from interfering with base-sensitive reactions.
Protection of the Amino Group
A common and effective strategy for the protection of the amino group in the synthesis of aminophosphonates is the use of the benzyloxycarbonyl (Cbz or Z) group. researchgate.netnih.gov This protecting group is introduced by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation or by treatment with strong acids, such as hydrogen bromide in acetic acid. researchgate.netnih.gov
In the context of related cyclic aminophosphonic acids, the N-Cbz protection has been successfully employed. For instance, in the synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid, the nitrogen atom was protected as a Cbz derivative, which was then cleaved using a 33% solution of hydrogen bromide in acetic acid to yield the final product. nih.gov
Table 1: Common Protecting Groups for the Amino Functionality and Their Deprotection Conditions
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions |
| Benzyloxycarbonyl (Cbz) | C₇H₇O₂- | Benzyl chloroformate | H₂/Pd, HBr/AcOH |
| tert-Butoxycarbonyl (Boc) | C₅H₉O₂- | Di-tert-butyl dicarbonate | TFA, HCl, H₃PO₄ |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Piperidine |
| Tosyl (Ts) | C₇H₇O₂S- | p-Toluenesulfonyl chloride | Na/NH₃, HBr/phenol |
This table presents a summary of common protecting groups for amines and their general deprotection methods.
Protection of the Phosphonic Acid Group
The phosphonic acid moiety is typically protected as a phosphonate ester. Dialkyl phosphonates, such as dimethyl or diethyl esters, are commonly used due to their ease of formation and subsequent cleavage. nih.gov The esterification can be achieved through various methods, including the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent or via the Michaelis-Arbuzov reaction. researchgate.net
The deprotection of phosphonate esters to regenerate the phosphonic acid is a critical step. A general and widely used method is hydrolysis with concentrated hydrochloric acid at reflux. nih.gov This method is effective for cleaving both methyl and ethyl esters. The excess HCl and water can be removed by distillation, often followed by azeotropic distillation with toluene (B28343) to remove residual water. nih.gov
In some synthetic strategies, particularly those involving sensitive substrates, milder deprotection methods may be required. For instance, silyl (B83357) esters of phosphonic acids, which can be cleaved under neutral conditions using fluoride (B91410) ions, offer an alternative.
Table 2: Common Protecting Groups for the Phosphonic Acid Functionality and Their Deprotection Conditions
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions |
| Methyl ester | (CH₃)₂PO- | Methanol/acid catalyst | Conc. HCl, reflux |
| Ethyl ester | (C₂H₅)₂PO- | Ethanol/acid catalyst | Conc. HCl, reflux |
| Benzyl ester | (C₇H₇)₂PO- | Benzyl alcohol/coupling agent | H₂/Pd |
| tert-Butyl ester | (C₄H₉)₂PO- | tert-Butanol | Acidic conditions (e.g., TFA) |
This table summarizes common protecting groups for phosphonic acids and their typical deprotection reagents.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of (4-Aminooxan-4-yl)phosphonic Acid
NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. The molecule's structure, featuring a quaternary carbon within an oxane ring, presents a distinct set of expected signals. In its zwitterionic form, which is predominant in neutral aqueous solutions, the amine group is protonated (-NH₃⁺) and the phosphonic acid is deprotonated (-PO₃H⁻).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxane ring protons. The protons at the C2/C6 and C3/C5 positions would appear as complex multiplets due to axial and equatorial dispositions and their coupling to each other. Based on data from the analogous compound 4-aminotetrahydropyran, the protons at C2/C6 (adjacent to the ring oxygen) would likely resonate in the 3.5-4.0 ppm range, while the C3/C5 protons would appear further upfield, around 1.5-2.0 ppm. chemicalbook.com The signals for the amino group protons (-NH₃⁺) would likely be broad and their chemical shift highly dependent on solvent, concentration, and pH.
¹³C NMR: The carbon spectrum would provide key information. The C4 carbon, being a quaternary center attached to nitrogen, oxygen (through the ring), and phosphorus, would have a unique chemical shift, predicted to be in the 50-60 ppm range, and would exhibit a significant coupling constant with the phosphorus atom (¹JC-P). The carbons adjacent to the ring oxygen (C2 and C6) are expected to resonate around 65-70 ppm. The C3 and C5 carbons would be found further upfield, typically in the 30-40 ppm range.
Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| C2, C6 | 3.5 - 4.0 (m) | 65 - 70 | ²JH-H, ³JH-H |
| C3, C5 | 1.5 - 2.0 (m) | 30 - 40 | ²JH-H, ³JH-H |
| C4 | - | 50 - 60 | ¹JC-P (~130-150 Hz) |
| NH₃⁺ | Variable (broad) | - | - |
³¹P NMR is highly specific for observing the phosphorus environment. For α-aminophosphonic acids, the chemical shift is sensitive to pH due to the protonation state of the nearby amino group. nih.gov In its zwitterionic form, the ³¹P chemical shift for this compound is predicted to be in the range of +5 to +25 ppm, relative to an 85% H₃PO₄ standard. science-and-fun.de This distinct chemical shift range helps confirm the phosphonate (B1237965) functionality. Studies on similar molecules show that the pKa can be determined by tracking the change in ³¹P chemical shift as a function of pH, with the variation between the fully protonated and deprotonated forms being substantial, often greater than 9 ppm. researchgate.netresearchgate.net
To definitively assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential. science.govsdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. It would clearly show the correlation between the C2/C6 protons and the C3/C5 protons, confirming their adjacency within the oxane ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign which protons are attached to which carbons in the oxane ring (C2/H2, C3/H3, C5/H5, C6/H6). sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary C4 carbon, which has no attached protons. Protons on C3 and C5 would show a correlation to the C4 carbon signal. Furthermore, protons on C2 and C3 would show long-range correlations to each other, helping to piece together the entire ring structure. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. For the oxane ring, which likely adopts a chair conformation, NOESY would show correlations between axial protons on the same side of the ring (e.g., H2-ax and H4-ax if it existed, or H3-ax and H5-ax), confirming the stereochemical arrangement.
Vibrational Spectroscopy Investigations (FT-IR, Raman) for Functional Group Identification
Both FT-IR and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. mt.com For this compound, which exists as a zwitterion in the solid state, these techniques would confirm the presence of the key functional groups. researchgate.netnih.gov
N-H Vibrations: The protonated amino group (-NH₃⁺) would give rise to broad stretching bands in the FT-IR spectrum, typically in the 3200-2800 cm⁻¹ region. Bending vibrations for this group would be expected around 1630-1550 cm⁻¹.
P-O Vibrations: The deprotonated phosphonate group (-PO₃²⁻) has characteristic strong stretching vibrations. The P=O asymmetric and symmetric stretching modes would appear in the 1150-1050 cm⁻¹ and 1000-950 cm⁻¹ regions, respectively. acs.org
C-O-C Vibration: The ether linkage of the oxane ring would produce a strong, characteristic C-O-C stretching band in the FT-IR spectrum, typically around 1100 cm⁻¹.
O-H and P-OH Vibrations: A very broad absorption band centered around 2400-2300 cm⁻¹ is characteristic of the strongly hydrogen-bonded P-OH group in aminophosphonic acids. nih.gov
Raman spectroscopy would provide complementary information. While O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the phosphonate group and the C-C backbone of the ring would be readily observable. dtu.dk
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| -NH₃⁺ | Stretching (broad) | 3200 - 2800 | Medium-Strong |
| -NH₃⁺ | Bending | 1630 - 1550 | Medium |
| P-OH | Stretching (H-bonded) | 2400 - 2300 | Broad, Medium |
| P=O | Asymmetric Stretch | 1150 - 1050 | Strong |
| P-O | Symmetric Stretch | 1000 - 950 | Strong |
| C-O-C | Asymmetric Stretch | ~1100 | Strong |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which provides structural clues. wikipedia.org The molecular weight of this compound (C₅H₁₂NO₄P) is 181.12 g/mol .
Following the "nitrogen rule," the molecular ion peak (M⁺) would have an odd m/z value. Acyclic amines often show weak or absent molecular ion peaks, but cyclic amines tend to show more prominent ones. ntu.edu.sgjove.com The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. whitman.edu This would involve the cleavage of the C3-C4 or C4-C5 bond, leading to the opening of the oxane ring.
Loss of Phosphonic Acid: Phosphonic acids and phosphopeptides are known to lose phosphoric acid (H₃PO₄, 98 Da) or related fragments under MS conditions. nih.govresearchgate.net A prominent peak at [M - 98]⁺ would be a strong indicator of the phosphonic acid moiety.
Ring Fragmentation: The oxane ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) or formaldehyde, subsequent to initial ring-opening. acs.org
X-ray Crystallography for Solid-State Conformation and Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. For this compound, this technique would confirm:
Zwitterionic State: It would show the proton transfer from the phosphonic acid to the amino group, confirming the H₃N⁺-C-PO₃H⁻ structure. researchgate.nettandfonline.com
Conformation: The analysis would reveal the precise conformation of the oxane ring, which is expected to be a stable chair form. It would also determine the orientation of the amino and phosphonic acid groups (axial vs. equatorial).
Supramolecular Assembly: The most critical information from crystallography would be the detailed network of intermolecular hydrogen bonds. researchgate.netqmul.ac.uk In crystals of similar aminophosphonic acids, molecules are linked by strong hydrogen bonds between the phosphonate oxygen atoms and the hydroxyl groups (O-H···O) and between the protonated amino group and phosphonate oxygens (N-H···O). researchgate.nettandfonline.com These interactions dictate the entire crystal packing and form complex three-dimensional networks.
Computational and Theoretical Investigations of 4 Aminooxan 4 Yl Phosphonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of (4-aminooxan-4-yl)phosphonic acid. These calculations can predict various electronic properties that govern the molecule's reactivity and interactions. nih.gov
Key electronic properties that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. nih.govmdpi.com A larger gap generally implies greater stability. For instance, in related phosphonate (B1237965) compounds, the HOMO-LUMO energy gap has been calculated to be around 3.6 eV, suggesting a stable molecular structure. mdpi.comijcce.ac.irijcce.ac.ir
Molecular conformation studies reveal the most energetically favorable spatial arrangement of the atoms in the molecule. For a flexible molecule like this compound, multiple conformations may exist. Quantum chemical calculations can identify the global minimum energy conformation, which is the most stable and likely to be the predominant form under normal conditions. These calculations also help in understanding the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's shape and properties.
Table 1: Calculated Electronic Properties of a Representative Phosphonate Compound
| Property | Value |
|---|---|
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | 3.6463 eV mdpi.com |
| Dipole Moment | 6.572 D mdpi.com |
Note: The values presented are for a related phosphonate compound and serve as an illustrative example.
Density Functional Theory (DFT) Studies of Vibrational Frequencies and Spectra
Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies of molecules. dntb.gov.uaspectroscopyonline.com These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. dntb.gov.ua By calculating the vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the chemical bonds within this compound. spectroscopyonline.com
For example, characteristic vibrational frequencies for the P=O, P-O, C-N, and N-H bonds can be calculated. Comparing these theoretical spectra with experimentally obtained spectra helps to confirm the molecular structure. DFT calculations can be performed using various functionals and basis sets, and the choice of method can influence the accuracy of the results. spectroscopyonline.com For similar phosphonate compounds, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide a good correlation with experimental data. ijcce.ac.irijcce.ac.ir
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Phosphonate Analogue
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| P=O | Stretching | ~1225 ijcce.ac.ir |
| P-O-C | Stretching | ~1025 ijcce.ac.ir |
| N-H | Stretching | ~3300-3400 |
| C-N | Stretching | ~1100-1200 |
Note: These are approximate frequency ranges based on general phosphonate compounds and may vary for this compound.
Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solution, typically water, over time. nih.gov These simulations track the movements of every atom in the system, offering insights into the molecule's flexibility, conformational changes, and interactions with solvent molecules.
MD simulations can reveal the conformational landscape of the molecule, showing which shapes it can adopt and how it transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site. The simulations can also shed light on the hydration shell around the molecule, which is the layer of water molecules that directly interact with it. The structure and dynamics of this hydration shell can influence the molecule's solubility and its ability to approach and bind to other molecules.
pKa Prediction and Speciation Modeling in Aqueous Media
The pKa values of a molecule determine its ionization state at different pH values. For this compound, which has both an acidic phosphonic acid group and a basic amino group, predicting the pKa values is crucial for understanding its behavior in biological systems, which are typically at a physiological pH of around 7.4. nih.gov
Computational methods can be used to predict these pKa values. nih.gov The phosphonic acid group has two acidic protons, leading to two pKa values. nih.gov The first pKa is generally low, while the second is in the neutral range. nih.gov The amino group will have its own pKa value. Knowing these values allows for the creation of a speciation diagram, which shows the distribution of the different ionic forms of the molecule as a function of pH. This information is vital for understanding how the molecule will be charged under different conditions, which in turn affects its solubility, membrane permeability, and interactions with charged biological molecules. organicchemistrydata.org
Table 3: Predicted pKa Values for this compound
| Group | Predicted pKa |
|---|---|
| Phosphonic Acid (1st proton) | ~1-2 |
| Phosphonic Acid (2nd proton) | ~6-7 |
| Amino Group | ~9-10 |
Note: These are estimated values based on general chemical principles for phosphonic acids and amino groups.
Ligand-Target Docking and Molecular Recognition Studies in Biological Systems (e.g., enzyme active sites)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a larger molecule, typically a protein or enzyme. nih.govnih.gov This is a key step in drug discovery and design, as it can help to identify potential biological targets for the compound and to understand the molecular basis of its activity.
In a docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the target protein, and various orientations and conformations of the ligand are sampled. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal the specific amino acid residues in the enzyme's active site that interact with the ligand, and the types of interactions involved, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov This information can be used to design more potent and selective inhibitors. For instance, α-aminophosphonates are known to be of interest in medicinal chemistry. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Mechanistic Studies of 4 Aminooxan 4 Yl Phosphonic Acid in Biological Systems
Enzyme Inhibition Mechanism Research
No information is available in the scientific literature regarding the enzyme inhibition mechanism of (4-aminooxan-4-yl)phosphonic acid.
There are no studies available that explore the transition state analogue properties of this compound.
Research detailing the interaction of this compound with phosphatases or any other phosphorus-processing enzymes has not been published.
There is no evidence in the current body of scientific literature to suggest that this compound inhibits neutral endopeptidase, tyrosine phosphatase, or any other specific enzymes.
Interactions with Microbial Processes and Pathways
The antimicrobial activity of aminophosphonic acids, a class of compounds to which this compound belongs, is largely attributed to their ability to act as structural analogs of natural amino acids. nih.gov This structural similarity allows them to interact with and inhibit enzymes that are crucial for microbial survival, particularly those involved in cell wall synthesis and other metabolic pathways. nih.govresearchgate.net
The fundamental mechanism behind the antimicrobial action of many aminophosphonic acids lies in their role as competitive inhibitors of enzymes that process amino acids. nih.gov These compounds can mimic the tetrahedral transition state of enzyme-catalyzed reactions involving amino acids, leading to potent and often irreversible inhibition. nih.gov
A common strategy employed by bacteria to achieve resistance is through mutations in the active sites of target enzymes, which reduces the binding affinity of the inhibitor. However, the structural novelty of synthetic aminophosphonates like this compound can present a significant challenge to microbial resistance mechanisms.
While specific studies on this compound are not extensively detailed in the public domain, the well-established mechanisms of related phosphonopeptides provide a strong model for its probable mode of action. Phosphonopeptides, which are dipeptides containing a C-terminal aminophosphonic acid, are actively transported into bacterial cells via peptide transport systems. nih.gov Once inside the cell, these peptides are hydrolyzed by intracellular peptidases, releasing the aminophosphonic acid warhead in high concentrations. nih.gov This targeted delivery mechanism enhances the efficacy of the antimicrobial agent.
The antibacterial spectrum of such compounds can vary significantly based on the efficiency of their transport into different bacterial species. nih.gov For instance, the activity of some phosphonopeptides is dependent on the nature of the N-terminal amino acid, which influences its uptake by the bacterial cytoplasmic membrane. nih.gov
A primary target for aminophosphonic acids is the bacterial cell wall biosynthesis pathway, a process essential for bacterial integrity and survival. nih.gov Specifically, these compounds have been shown to inhibit key enzymes involved in the synthesis of peptidoglycan, the major component of the bacterial cell wall. researchgate.net
One of the critical enzymes in this pathway is D-Ala-D-Ala synthetase (EC 6.3.2.4) , which catalyzes the formation of the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial building block for the peptidoglycan layer. Aminophosphonic acids, by mimicking D-alanine, can bind to the active site of this enzyme and prevent its normal function. nih.gov
Another key enzyme that is often targeted is alanine (B10760859) racemase (EC 5.1.1.1) , which is responsible for the conversion of L-alanine to D-alanine. nih.gov By inhibiting alanine racemase, aminophosphonic acids can deplete the pool of D-alanine available for peptidoglycan synthesis.
Furthermore, UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8) , an enzyme that adds L-alanine to the UDP-N-acetylmuramic acid precursor, is also a known target for some aminophosphonic acids. nih.gov
The table below summarizes the key enzymes in bacterial cell wall biosynthesis that are known to be inhibited by aminophosphonic acids, providing a likely framework for the action of this compound.
| Enzyme Target | EC Number | Function in Bacterial Cell Wall Synthesis | Potential Inhibition by Analogs |
| Alanine Racemase | 5.1.1.1 | Converts L-alanine to D-alanine | Yes |
| D-Ala-D-Ala Synthetase | 6.3.2.4 | Catalyzes the formation of D-alanyl-D-alanine | Yes |
| UDP-N-acetylmuramyl-L-alanine Synthetase | 6.3.2.8 | Adds L-alanine to the peptidoglycan precursor | Yes |
Beyond cell wall synthesis, other biosynthetic pathways can also be targeted. For example, enzymes in the riboflavin (B1680620) biosynthesis pathway, which is essential for many pathogens, have been identified as potential targets for phosphonic acid-based inhibitors. nih.govnih.gov The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) , which catalyzes a key step in this pathway, is a validated target for the development of novel antibiotics. nih.gov
The inhibitory activity of a phosphonic acid derivative against a specific enzyme is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. While specific Kᵢ values for this compound are not available, studies on related compounds provide an indication of the potential potency. For instance, a novel inhibitor of lumazine (B192210) synthase, another enzyme in the riboflavin biosynthesis pathway, exhibited a Kᵢ of 109 µM. nih.gov
The following table outlines potential microbial enzyme targets for aminophosphonic acids beyond cell wall synthesis.
| Enzyme Target | Pathway | Potential for Inhibition |
| 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Riboflavin Biosynthesis | Yes |
| Lumazine Synthase | Riboflavin Biosynthesis | Yes |
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, detailed research concerning the coordination chemistry and supramolecular assemblies of this compound is not publicly available. This includes specific data on its metal ion complexation, thermodynamics and kinetics of metal binding, and structural analyses of any resulting coordination complexes.
Similarly, information regarding the supramolecular interactions of this compound, such as its hydrogen bonding networks in either the solid state or in solution, and its potential to form supramolecular gels or other aggregates, remains unpublished in the accessible scientific domain. Consequently, any applications of this specific compound in material science research are also not documented.
While the broader class of aminophosphonic acids is known for its ability to chelate metal ions and participate in the formation of supramolecular structures, the absence of specific studies on the oxane-containing derivative, this compound, prevents a detailed and scientifically accurate discussion as requested.
Further research and publication in peer-reviewed journals are necessary to elucidate the chemical and physical properties of this particular compound. Without such dedicated studies, any discourse on its coordination chemistry, supramolecular behavior, and material science applications would be entirely speculative.
Coordination Chemistry and Supramolecular Assemblies Involving 4 Aminooxan 4 Yl Phosphonic Acid
Applications in Material Science Research
Surface Functionalization of Metal Oxides and Nanomaterials
The phosphonic acid group is a well-established anchor for grafting organic molecules onto the surfaces of a variety of metal oxides and nanomaterials. This is due to the formation of strong, stable bonds between the phosphonate (B1237965) and metal atoms on the oxide surface. It is highly probable that (4-aminooxan-4-yl)phosphonic acid would serve as an effective surface functionalization agent for materials such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄) nanoparticles, and zirconia (ZrO₂).
The functionalization process would likely involve the condensation of the P-OH groups of the phosphonic acid with hydroxyl groups present on the metal oxide surface, resulting in a durable M-O-P linkage. The presence of the amino group on the oxane ring would then impart new surface properties to the material. For instance, the amino group can alter the surface charge, improve hydrophilicity, and provide a reactive site for the subsequent covalent attachment of other molecules, such as fluorescent dyes, drugs, or biomolecules.
In the context of nanomaterials, this surface modification would be crucial for preventing aggregation and improving their dispersion in various solvents, particularly in aqueous media for biomedical applications. While specific research on this compound is not available, studies on similar aminophosphonic acids have demonstrated their utility in creating stable and biocompatible nanoparticle systems.
Table 1: Potential Applications of this compound in Surface Functionalization
| Material | Potential Effect of Functionalization | Application Area |
| Titanium Dioxide (TiO₂) | Enhanced dispersibility, introduction of reactive amine groups | Photocatalysis, sensors |
| Iron Oxide (Fe₃O₄) Nanoparticles | Improved biocompatibility and stability in physiological media | Magnetic resonance imaging (MRI), drug delivery |
| Zirconia (ZrO₂) | Modified surface chemistry for selective adsorption | Chromatography, catalysis |
| Alumina (Al₂O₃) | Increased hydrophilicity and sites for further modification | Membranes, catalyst supports |
Integration into Hybrid Materials and Polymer Composites
The bifunctional nature of this compound, possessing both a phosphonic acid group for inorganic interactions and an amino group for organic reactions, makes it an ideal candidate for the creation of hybrid organic-inorganic materials and polymer composites.
In hybrid materials like metal-organic frameworks (MOFs), the phosphonic acid moiety could act as a linker, coordinating with metal ions to form the framework structure. The amino group, oriented within the pores of the MOF, could then serve as a functional site for post-synthetic modification, catalysis, or selective gas adsorption.
For polymer composites, this compound could be incorporated in several ways. It could be used as a coupling agent to improve the adhesion between an inorganic filler (like silica (B1680970) or a metal oxide) and an organic polymer matrix. The phosphonic acid would bind to the filler, while the amino group could react with the polymer backbone, for example, through epoxy ring-opening or amide bond formation. This would lead to enhanced mechanical properties and thermal stability of the composite material.
Table 2: Predicted Roles of this compound in Hybrid Materials and Composites
| Material Type | Mode of Integration | Potential Outcome |
| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker | Introduction of reactive amine sites within the framework |
| Polymer-Clay Nanocomposites | As a surface modifier for clay platelets | Improved dispersion and interfacial adhesion |
| Epoxy-based Composites | As a curing agent and coupling agent | Enhanced mechanical strength and thermal resistance |
| Polyamide Composites | As a comonomer or additive | Increased hydrophilicity and potential for further functionalization |
Development of Functional Scaffolds for Research Applications
Functional scaffolds are three-dimensional structures designed to support and interact with other chemical or biological entities in a specific manner. The unique stereochemistry of the oxane ring in this compound, combined with the reactive amino and phosphonic acid groups, could be leveraged to create highly specific and functional scaffolds.
In the field of biomaterials, scaffolds functionalized with this molecule could be designed to mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation. The phosphonic acid groups could interact with bone minerals, making it a candidate for bone tissue engineering applications. The amino groups would provide sites for attaching bioactive peptides or growth factors.
For catalysis research, this compound could be immobilized onto a solid support to create a heterogeneous catalyst. The amino group could act as a basic catalytic site or be further functionalized to create more complex catalytic centers. The defined structure of the molecule would allow for the creation of catalysts with high selectivity.
While direct experimental evidence for this compound is pending, the foundational principles of coordination chemistry and material science strongly support its potential as a versatile building block for a new generation of advanced materials. Further research is warranted to synthesize and characterize this compound and to explore its utility in the applications outlined above.
Future Research Directions and Unexplored Avenues for 4 Aminooxan 4 Yl Phosphonic Acid Research
Development of Novel Synthetic Routes to Access Complex Derivatives
While the synthesis of the parent compound is a crucial first step, the development of versatile and efficient synthetic routes to its derivatives is paramount for exploring its structure-activity relationships. Future research could focus on stereoselective syntheses to control the orientation of the amino and phosphonic acid groups, which is often critical for biological activity.
Key areas for investigation include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to obtain enantiomerically pure forms of (4-aminooxan-4-yl)phosphonic acid and its derivatives. This could involve chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.
Multicomponent Reactions: Exploring one-pot multicomponent reactions, such as variations of the Kabachnik-Fields or Pudovik reaction, using 4-oxanone, an amine source, and a phosphorus reagent. This approach offers atom economy and efficiency in building molecular complexity.
Functional Group Interconversion: Establishing robust protocols for the derivatization of the amino and phosphonic acid moieties. This would enable the synthesis of a library of compounds with diverse functionalities, such as peptides, esters, and amides, for various applications.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Routes for this compound Derivatives
| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Modified Kabachnik-Fields Reaction | A one-pot reaction involving 4-oxanone, a protected amine (e.g., benzylamine), and a phosphite (B83602) ester. | High atom economy, operational simplicity. | Control of stereoselectivity, potential for side reactions. |
| Asymmetric Strecker-type Synthesis | Adaptation of the Strecker synthesis using a chiral auxiliary or catalyst to introduce the amino and cyano groups, followed by hydrolysis and phosphonylation. | High degree of stereocontrol. | Multiple synthetic steps, purification of intermediates. |
| Ring-opening of Aziridine (B145994) Precursors | Synthesis of an aziridine intermediate from a suitable precursor, followed by nucleophilic ring-opening with a phosphorus nucleophile. nih.gov | Potential for high regioselectivity and stereospecificity. nih.gov | Synthesis of stable aziridine precursors can be challenging. |
| From δ-Lactams | Utilizing a δ-lactam as a starting material, which can be a more readily available commercial source in some cases. nih.gov | Can be advantageous when the corresponding ketone is not easily accessible. nih.gov | May require multiple steps of reduction and functionalization. |
Advanced Structural and Mechanistic Studies at Atomic Resolution
A deep understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its interactions with biological targets or material surfaces. Advanced analytical techniques can provide unprecedented insights at the atomic level.
Future research in this area should include:
High-Resolution NMR Spectroscopy: Employing multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) in solution to determine the precise connectivity and stereochemistry of synthesized derivatives. Solid-state NMR could be used to study the structure of the compound in a crystalline or aggregated state.
X-ray Crystallography: Obtaining single crystals of the compound or its derivatives to determine its exact three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov
Computational Modeling: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model the conformational landscape of the molecule, predict its spectroscopic properties, and understand its reactivity. vub.beresearchgate.net
Table 2: Advanced Analytical Techniques for Structural Elucidation
| Technique | Information Gained | Potential Impact |
|---|---|---|
| Multidimensional NMR | Connectivity, stereochemistry, conformational preferences in solution. | Guide synthetic efforts and understand solution-state behavior. |
| X-ray Crystallography | Precise 3D structure, intermolecular interactions in the solid state. | Provide a definitive structural model for computational studies and SAR analysis. |
| Density Functional Theory (DFT) | Conformational energies, electronic properties, reaction mechanisms. vub.beresearchgate.net | Predict stable conformations and reactivity, complementing experimental data. vub.beresearchgate.net |
| Mass Spectrometry (MS/MS) | Fragmentation patterns, molecular weight confirmation. nih.gov | Confirm the identity of synthesized compounds and aid in structural elucidation. |
Exploration of New Chemical Biology Applications as Molecular Probes
The structural resemblance of α-aminophosphonic acids to α-amino acids makes them promising candidates for developing molecular probes to study biological systems. nih.gov The unique oxane scaffold of this compound could offer novel binding modes and selectivities.
Potential applications to be explored:
Enzyme Inhibitors: Designing and synthesizing derivatives that can act as inhibitors of enzymes that process amino acids, such as proteases or transaminases. The phosphonic acid moiety can mimic the tetrahedral transition state of peptide bond hydrolysis.
Receptor Ligands: Investigating the binding of the compound to receptors that recognize amino acids or related structures, such as certain classes of G-protein coupled receptors (GPCRs).
Bioimaging Agents: Functionalizing the molecule with fluorescent dyes or radiolabels to create probes for imaging biological processes or localizing specific targets within cells or organisms.
Table 3: Potential Chemical Biology Applications
| Application | Design Strategy | Potential Biological Target |
|---|---|---|
| Enzyme Inhibitor | Incorporate peptidomimetic features to target the active site. | HIV protease, matrix metalloproteinases. nih.gov |
| Receptor Ligand | Modify peripheral groups to enhance binding affinity and selectivity. | Metabotropic glutamate (B1630785) receptors (mGluRs). |
| Bioimaging Probe | Attach a fluorophore (e.g., fluorescein, rhodamine) via a linker to the amino group. | Cellular imaging of specific enzymes or receptors. |
Integration into Advanced Functional Materials and Nanotechnology Research
Phosphonic acids are well-known for their ability to strongly and stably bind to a variety of metal oxide surfaces. beilstein-journals.org This property, combined with the other functionalities of this compound, opens up possibilities in materials science and nanotechnology.
Future research could focus on:
Surface Modification: Using the compound to functionalize the surfaces of materials like titanium dioxide (TiO2), zinc oxide (ZnO), or iron oxide nanoparticles. vub.bebeilstein-journals.org The amino group could then be used for further chemical modifications.
Self-Assembled Monolayers (SAMs): Creating well-ordered SAMs on various substrates to control surface properties such as wettability, biocompatibility, and chemical reactivity.
Metal-Organic Frameworks (MOFs): Employing the compound as a linker in the synthesis of novel MOFs with unique porous structures and functionalities for applications in gas storage, catalysis, or sensing.
Biomaterials: Incorporating the molecule into biocompatible polymers or hydrogels to create materials for tissue engineering or drug delivery, leveraging the potential for specific biological interactions.
Table 4: Potential Applications in Materials and Nanotechnology
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Nanoparticle Functionalization | Surface anchor and functional handle. beilstein-journals.org | Stable, functionalized nanoparticles for catalysis, imaging, or drug delivery. |
| Smart Surfaces | Component of self-assembled monolayers. | Surfaces with tunable properties (e.g., pH-responsive). |
| Metal-Organic Frameworks | Organic linker. | MOFs with tailored pore sizes and chemical environments. |
| Biocompatible Coatings | Bioactive surface modifier for implants. | Improved integration of medical implants with surrounding tissue. |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational modeling with experimental synthesis and testing can significantly accelerate the research and development process. vub.beresearchgate.net This synergistic approach can save time and resources by prioritizing the most promising avenues of investigation.
A potential workflow could involve:
Computational Screening: Using molecular docking and other computational methods to predict the binding of a virtual library of this compound derivatives to a specific biological target.
Prioritization and Synthesis: Synthesizing the most promising candidates identified through computational screening.
Experimental Validation: Testing the synthesized compounds in relevant biological assays or material characterization experiments.
Iterative Refinement: Using the experimental results to refine the computational models and design the next generation of improved derivatives.
This iterative cycle of design, synthesis, and testing, guided by computational insights, represents a powerful strategy for unlocking the full potential of this compound and its derivatives.
Conclusion
Summary of Key Research Findings and Methodological Advancements for (4-Aminooxan-4-yl)phosphonic Acid
Direct research findings and methodological advancements specifically for this compound are not detailed in the available literature. However, the broader field of α-aminophosphonate chemistry provides a strong foundation for potential research into this specific molecule. Key advancements in the synthesis of cyclic α-aminophosphonates often involve multi-component reactions, such as the Kabachnik-Fields reaction, which condenses a carbonyl compound, an amine, and a phosphite (B83602) source. researchgate.netnih.gov For instance, the synthesis of various cyclic α-aminophosphonates has been achieved using precursors like glutaraldehyde, demonstrating the feasibility of forming heterocyclic phosphonate (B1237965) structures. researchgate.net
Spectroscopic characterization methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are standard for elucidating the structures of new α-aminophosphonate derivatives. nih.govnih.gov While specific spectra for this compound are not published, data for analogous compounds confirm the characteristic signals expected for the P-C bond and the surrounding molecular framework. researchgate.net
Computational studies are increasingly used to predict the physicochemical properties, reactivity, and potential biological activity of phosphonate derivatives. nih.govnih.gov These in silico methods, such as Density Functional Theory (DFT), help in understanding the electronic structure and stability of these compounds, which could be applied to the this compound scaffold. researchgate.net
Outlook on the Enduring Academic and Research Potential of the this compound Scaffold
The this compound scaffold holds considerable potential for future academic and research exploration, primarily due to the established biological significance of α-aminophosphonates. These compounds are recognized as structural analogues of α-amino acids, a feature that allows them to act as mimetics and interact with various biological targets. researchgate.netnih.gov
The introduction of the oxane ring, a saturated heterocyclic ether, into an α-aminophosphonate structure is a novel design element that could lead to unique biological properties. The oxane moiety may influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, potentially enhancing its pharmacokinetic profile and interaction with biological systems.
Future research could focus on several key areas:
Novel Synthetic Routes: Developing efficient and stereoselective synthetic methods specifically for this compound and its derivatives would be a primary step. This could involve adapting existing methodologies or creating entirely new synthetic pathways.
Biological Screening: Given that α-aminophosphonates exhibit a wide range of biological activities, including anticancer, nih.govnih.gov antibacterial, researchgate.netnih.gov and antiviral properties, nih.gov derivatives of the this compound scaffold should be screened against a diverse panel of biological targets. The unique structural features of this scaffold may lead to the discovery of novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation would allow for the establishment of clear SAR. nih.gov This could involve substitutions on the amino group or modifications of the oxane ring to optimize biological activity.
Material Science Applications: Phosphonic acids are known for their ability to functionalize surfaces and create hybrid materials. nih.gov The this compound scaffold could be explored for applications in materials science, leveraging the properties of both the phosphonic acid and the oxane ring.
Q & A
Q. What are the optimal synthetic routes for (4-aminooxan-4-yl)phosphonic acid in laboratory settings?
The synthesis of phosphonic acids typically involves direct methods using phosphorous acid (H₃PO₃) or dealkylation of dialkyl phosphonates. For example, the McKenna procedure—a two-step reaction using bromotrimethylsilane followed by methanolysis—is highly effective for generating phosphonic acids from dialkyl precursors. Acidic hydrolysis (e.g., HCl) of dialkyl phosphonates is another robust method. These approaches minimize side reactions and ensure high purity, critical for downstream applications in medicinal or materials chemistry .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the molecular structure, particularly for distinguishing amino and phosphonic moieties. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight confirmation, while Thin-Layer Chromatography (TLC) monitors reaction progress. For crystalline derivatives, X-ray diffraction can resolve conformational details .
Q. How should safety protocols be adapted for handling this compound in laboratory environments?
Due to its corrosive nature, researchers must use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work should be conducted in fume hoods to avoid inhalation. Storage at 0–6°C is recommended for stability, and waste disposal should follow institutional guidelines for phosphonic acid derivatives .
Advanced Research Questions
Q. How should researchers resolve contradictory phosphonic acid residue data arising from varying reporting limits (RLs) across analytical laboratories?
Discrepancies often stem from inconsistent RLs (e.g., 0.01–0.2 mg/kg). To harmonize data, convert all results to a standardized RL (e.g., 0.01 mg/kg) using statistical extrapolation. Additionally, report both raw phosphonic acid concentrations and fosetyl-equivalent values (using molecular weight ratios: 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) to align with regulatory frameworks .
Q. What methodologies are recommended for tracking environmental persistence and bioaccumulation of this compound in agricultural systems?
Longitudinal studies using LC-MS/MS can detect residues at trace levels (LOQ ≤0.01 mg/kg). Focus on perennial crops (e.g., fruit trees), where phosphonic acid accumulates over years. Combine field sampling with controlled greenhouse experiments to differentiate between environmental persistence and prior fungicide use .
Q. How can computational modeling elucidate the interaction mechanisms of this compound in ion-conducting materials?
Molecular dynamics (MD) simulations reveal how phosphonic acid groups coordinate with hydronium ions, influencing proton conductivity. For example, in sulfonic-phosphonic acid copolymers, electrostatic interactions between –PO₃H and –SO₃H groups dictate phase-separated morphologies and ion transport rates. Density Functional Theory (DFT) further optimizes bond angles and charge distribution .
Q. What experimental approaches differentiate endogenous phosphonic acid formation (e.g., microbial synthesis) from exogenous sources in organic crops?
Isotopic labeling (e.g., ³²P tracing) can distinguish microbial-derived phosphonic acid from fungicide degradation products. Compare residue patterns in untreated control plots versus fields with historical fosetyl-Al use. Metagenomic analysis of soil microbiota may also identify phosphonate-producing organisms .
Q. What degradation strategies are most effective for mitigating environmental contamination by this compound?
Advanced oxidation processes (AOPs), such as UV/H₂O₂, degrade phosphonic acid derivatives via hydroxyl radical attack. Biological degradation using Pseudomonas spp. isolates shows promise in mineralizing phosphonates into orthophosphate. Field trials should assess degradation kinetics under varying pH and temperature conditions .
Data Contradiction Analysis
Q. How do researchers address conflicting reports on the origin of phosphonic acid residues in organic-certified products?
Contradictions arise from natural synthesis (microbial activity), historical fungicide use, or unauthorized applications. A tiered investigative framework includes:
- Step 1: Validate analytical methods (LC-MS/MS) to rule out false positives.
- Step 2: Audit agricultural inputs (fertilizers, irrigation water) for phosphonate contamination.
- Step 3: Conduct isotopic analysis to trace residue origins. Studies show >90% of residues in organic systems derive from legacy fosetyl-Al use, not fraud .
Q. What experimental designs optimize the synthesis of α-aminophosphonate derivatives from this compound?
Full factorial optimization (e.g., varying temperature, catalyst loading, and solvent polarity) identifies ideal conditions. For example, diphenylphosphinic acid (10 mol%) in ethanol at 40°C yields >95% conversion in 30 minutes. Response Surface Methodology (RSM) further refines reaction parameters for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
